molecular formula C3H5BF3K B1592673 Potassium isopropenyltrifluoroborate CAS No. 395083-14-4

Potassium isopropenyltrifluoroborate

Cat. No.: B1592673
CAS No.: 395083-14-4
M. Wt: 147.98 g/mol
InChI Key: QKBZHQPFHGKCOX-UHFFFAOYSA-N
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Description

Potassium isopropenyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C3H5BF3K. It is a white to off-white solid that is soluble in methanol . This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Potassium isopropenyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of isopropenylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs under an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Potassium isopropenyltrifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like methanol and tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Potassium isopropenyltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium isopropenyltrifluoroborate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile reagent in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Potassium isopropenyltrifluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

potassium;trifluoro(prop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-3(2)4(5,6)7;/h1H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBZHQPFHGKCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635452
Record name Potassium trifluoro(prop-1-en-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395083-14-4
Record name Potassium trifluoro(prop-1-en-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (prop-1-en-2-yl)trifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium isopropenyltrifluoroborate
Reactant of Route 2
Potassium isopropenyltrifluoroborate
Reactant of Route 3
Potassium isopropenyltrifluoroborate
Reactant of Route 4
Potassium isopropenyltrifluoroborate
Reactant of Route 5
Potassium isopropenyltrifluoroborate
Reactant of Route 6
Potassium isopropenyltrifluoroborate

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